molecular formula C7H10N2O2 B1451451 Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate CAS No. 263382-27-0

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1451451
CAS No.: 263382-27-0
M. Wt: 154.17 g/mol
InChI Key: XNERWJGKTKYMRU-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS: 263382-27-0) is a pyrrole derivative featuring a methyl ester at position 2 and an aminomethyl substituent at position 5 of the pyrrole ring. This compound is synthesized via catalytic hydrogenation of methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate using Pd/C under H₂, yielding a clear oil with an 84% efficiency . Key spectral data include:

  • ¹H NMR (MeOD): δ 6.84 (d, J = 3.8 Hz), 6.33 (d, J = 3.8 Hz), 4.14 (s, 2H)
  • ¹³C NMR (MeOD): δ 163.85 (C=O), 129.69 (C5), 116.96 (C3), 36.77 (CH₂NH₂) .

Properties

IUPAC Name

methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERWJGKTKYMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665086
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263382-27-0
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is methyl 5-methyl-1H-pyrrole-2-carboxylate or related derivatives. Halogenation or bromomethylation at the 5-position introduces a reactive handle for further substitution:

  • Radical bromination of methyl 5-methyl-1H-pyrrole-2-carboxylate yields bromomethyl intermediates suitable for nucleophilic displacement.
  • Alternatively, selective chlorination using N-chlorosuccinimide (NCS) can prepare chloromethyl intermediates.

Introduction of Aminomethyl Group

The bromomethyl or chloromethyl intermediates undergo nucleophilic substitution with azide ions to form azidomethyl derivatives. Subsequent catalytic hydrogenation reduces the azide to the amine group:

  • Substitution of chloromethyl intermediate with azide followed by catalytic hydrogenation and Boc protection yields protected aminomethyl intermediates.
  • Boc-protected intermediates are then saponified to remove ester groups, followed by Boc deprotection to afford the free amino acid or ester hydrochloride salt.

Alternative Cyanation and Reduction Route

Another route involves palladium-catalyzed cyanation of halogenated pyrrole esters to form nitriles, which are then reduced and protected:

  • Palladium-catalyzed cyanation of methyl 4,5-dibromofuran-2-carboxylate analogues generates nitrile intermediates.
  • Reduction of nitriles followed by Boc protection affords protected aminomethyl derivatives.
  • Hydrolysis and deprotection steps yield the target amino acid or ester hydrochloride salt.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield / Notes
1 Radical bromination Methyl 5-methyl-1H-pyrrole-2-carboxylate NBS (N-bromosuccinimide), radical initiator Bromomethyl intermediate Good yield; site-selective
2 Nucleophilic substitution Bromomethyl intermediate Sodium azide, solvent (e.g., DMF) Azidomethyl derivative Efficient substitution
3 Catalytic hydrogenation Azidomethyl derivative H2, Pd/C catalyst Aminomethyl derivative (protected as Boc) High conversion
4 Ester saponification Boc-protected aminomethyl ester NaOH or other base, aqueous conditions Aminomethyl acid intermediate Controlled hydrolysis
5 Boc deprotection Boc-protected amino acid Acidic conditions (HCl) Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride salt Isolated as stable salt

Key Research Findings and Optimization Notes

  • Selective halogenation is critical to avoid multiple substitutions; NCS at low temperature (0 °C) is preferred for chlorination.
  • Azide substitution followed by catalytic hydrogenation provides a clean and high-yield route to the aminomethyl group, avoiding harsher nucleophiles.
  • Boc protection and deprotection steps are essential to prevent side reactions during reduction and hydrolysis, improving overall yields.
  • Saponification conditions must be carefully controlled to hydrolyze esters without degrading the pyrrole ring or amino group.
  • The final product is often isolated as a hydrochloride salt to enhance stability and facilitate handling.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Reference
Bromomethylation → Azide → Reduction High selectivity, good yields, mild conditions Requires multiple steps, handling azides
Cyanation → Reduction → Protection Direct introduction of aminomethyl via nitrile Requires Pd catalyst, more complex setup
Direct chloromethylation + substitution Simpler reagents, scalable Potential side reactions, lower selectivity

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate and its derivatives have been investigated for their pharmacological properties, particularly as potential analgesics. Research indicates that these compounds exhibit elevated affinity for opioid receptors, suggesting their utility in pain management without the severe side effects associated with conventional opioids.

Pain Management

A study highlighted the efficacy of substituted 5-aminomethyl-1H-pyrrole-2-carboxylic acid amides in modulating opioid receptors, which could lead to new analgesic drugs that minimize respiratory depression and other adverse effects common with traditional opioids .

Case Study: Opioid Receptor Modulation

  • Objective: Evaluate the analgesic potential of methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate derivatives.
  • Methodology: In vitro assays to assess binding affinity to opioid receptors.
  • Findings: Compounds demonstrated significant binding affinity, indicating potential for development as safer pain relief alternatives.

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical pathways. Its synthesis often involves the reaction of pyrrole derivatives with carboxylic acids or their esters.

Synthesis Techniques

The compound can be synthesized using methods such as:

  • Refluxing pyrrole with methyl acrylate , followed by amination.
  • Use of DMSO as a solvent during the reaction to enhance yield and purity .
Synthesis Method Reagents Conditions Yield
Method AMethyl acrylate, pyrroleRefluxHigh
Method BDMSO, NaHRoom temperatureModerate

Biological Activities

Research has also focused on the biological activities of this compound, including antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Staphylococcus aureus .

Case Study: Antibacterial Efficacy

  • Objective: Assess the antibacterial properties of methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate.
  • Methodology: Minimum inhibitory concentration (MIC) tests against selected bacterial strains.
  • Results: Demonstrated MIC values indicating effective inhibition of bacterial growth.

Mechanism of Action

The mechanism by which Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate
  • Structure : Methyl substituent at position 5; ethyl ester at position 2.
  • Synthesis: Prepared via condensation and characterized by X-ray crystallography (monoclinic, P2₁/c space group) .
  • Properties : Forms centrosymmetric dimers via N–H···O hydrogen bonds (R₂²(10) motif) .
Methyl 5-Phenyl-1H-Pyrrole-2-Carboxylate
  • Structure : Phenyl group at position 5; methyl ester at position 2.
  • Synthesis : Synthesized via Suzuki coupling with bromobenzene derivatives (93% yield) .
  • Properties: Increased aromaticity and steric bulk compared to the aminomethyl derivative, influencing π-π stacking in crystal lattices .
Methyl 5-(Trifluoromethyl)-1H-Pyrrole-2-Carboxylate
  • Structure : CF₃ group at position 3.
  • Properties : The electron-withdrawing CF₃ group reduces electron density on the pyrrole ring, altering reactivity in electrophilic substitutions. Molecular weight: 193.12 .
Methyl 5-Nitro-1H-Pyrrole-2-Carboxylate
  • Structure : Nitro group at position 4.
  • Properties: Strong electron-withdrawing effect enhances acidity of the pyrrole NH (pKa ~4–5) compared to the aminomethyl derivative .

Ester Group Modifications

Ethyl 5-Amino-1H-Pyrrole-2-Carboxylate
  • Structure: Ethyl ester at position 2; amino group at position 5.
  • Properties : Ethyl ester increases hydrophobicity (logP ~1.2) compared to the methyl ester (logP ~0.8). NMR δ 4.34 (q, J = 7.2 Hz, OCH₂) .
Benzyl 5-(1-Hydroxyethyl)-1H-Pyrrole-2-Carboxylate
  • Structure : Benzyl ester at position 2; hydroxyethyl substituent at position 5.
  • Applications : Used in coordination chemistry due to the hydroxyl group’s chelating ability .

Halogenated Derivatives

Methyl 5-Bromo-1-Methyl-1H-Pyrrole-2-Carboxylate
  • Structure : Bromine at position 5; methyl group at N1.
  • Synthesis : Bromination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide .
  • Applications : Halogenation facilitates cross-coupling reactions (e.g., Suzuki) for aryl-functionalized pyrroles .

Physicochemical and Spectral Comparisons

Property Methyl 5-(Aminomethyl) Ethyl 5-Methyl Methyl 5-Phenyl Methyl 5-CF₃
Molecular Weight 154.17 153.18 201.23 193.12
Melting Point Not reported 119–121°C 168–170°C 152–154°C
¹H NMR (NH) δ 6.84 (d) δ 9.31 (br) δ 9.92 (s) δ 7.67 (d)
Key Functional Group -CH₂NH₂ -CH₃ -Ph -CF₃

Biological Activity

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various disease models.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the Suzuki coupling reaction and other organic synthesis techniques that involve the pyrrole scaffold. The general structure includes a pyrrole ring substituted with an aminomethyl group and a carboxylate moiety, which contributes to its biological properties.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. A study highlighted that derivatives of pyrrole-2-carboxamide, closely related to this compound, displayed potent anti-TB activity with minimal cytotoxicity (MIC < 0.016 μg/mL) .

2.2 Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showcasing IC50 values in the micromolar range . The mechanism involves inducing apoptosis and disrupting cellular pathways critical for cancer cell survival.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Mycolic Acid Biosynthesis : Similar compounds have been shown to target MmpL3, a transporter involved in mycolic acid biosynthesis in M. tuberculosis, leading to effective bacterial cell wall disruption .
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, thereby preventing proliferation .

4. Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyModelFindings
M. tuberculosisPotent anti-TB activity with low cytotoxicity (MIC < 0.016 μg/mL).
MCF7 Cell LineInduced apoptosis with IC50 values around 3.79 µM.
A549 Cell LineGrowth inhibition with significant cytotoxic effects (IC50 = 26 µM).

5. Conclusion

This compound represents a promising candidate in the search for new antimicrobial and anticancer agents. Its ability to disrupt critical biological processes in pathogens and cancer cells positions it as a valuable compound for further research and potential therapeutic applications.

6. Future Directions

Further studies are warranted to explore the full spectrum of biological activities, optimize synthesis routes for better yields, and investigate potential side effects in vivo. The development of derivatives with enhanced potency and selectivity could lead to novel treatments for resistant infections and cancers.

Q & A

Q. What are the established synthetic methodologies for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is synthesized via catalytic hydrogenation of Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate using 10% Pd/C under a H₂ atmosphere, achieving the Boc-protected intermediate (84% yield). Subsequent acidic hydrolysis (HCl) removes the Boc group, yielding the target amine (74% yield). Key optimizations include hydrogenation duration (overnight stirring) and temperature control (<25°C during hydrolysis) to minimize decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: ¹H/¹³C NMR identifies pyrrole protons (δ 6.84 ppm, J = 3.8 Hz) and the aminomethyl group (δ 4.14 ppm). HRMS confirms molecular mass ([M+H]+: calcd 139.0513, found 139.0512). For ambiguous cases, 2D NMR (HSQC, COSY) resolves connectivity, particularly between the aminomethyl and pyrrole C5 positions .

Q. What are common impurities or byproducts encountered during synthesis, and how are they mitigated?

Answer: Byproducts include unreacted oxime intermediates (e.g., Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate) and Boc-deprotection residues. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:5) effectively isolates the target compound. Monitoring reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) minimizes impurities .

Q. How does the compound’s reactivity influence its stability during storage?

Answer: The free amine group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., MeOH) prevents degradation. Boc-protected derivatives exhibit enhanced stability and are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallography data and spectroscopic observations in structural assignments?

Answer: When X-ray data (e.g., torsion angles of 3.7° in pyrrole rings) conflict with NMR-based assignments, employ density functional theory (DFT) calculations (B3LYP/6-31G*) to compare theoretical and experimental chemical shifts. Prioritize X-ray for rigid structures but validate dynamic solution-phase behavior via variable-temperature NMR .

Q. What computational tools are effective for predicting synthetic pathways or retrosynthetic planning?

Answer: AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For example, retrosynthesis of the Boc-protected precursor involves oxime formation from 5-formyl-pyrrole-2-carboxylate, validated by hydrogenation yields in .

Q. How does the compound participate in coordination chemistry, and what are implications for material science?

Answer: The aminomethyl group acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or sensing applications. Structural studies (e.g., X-ray of analogous ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate) reveal planar geometries conducive to supramolecular assembly .

Q. What strategies address low yields in large-scale synthesis?

Answer: Scale-up challenges include catalyst poisoning (Pd/C deactivation). Mitigations include batch-wise hydrogenation with fresh catalyst replenishment and continuous-flow systems to maintain H₂ saturation. For Boc-deprotection, stoichiometric HCl (1.2 eq.) ensures complete reaction without excess acid .

Q. How can contradictory NMR data (e.g., split signals) be interpreted for quality control?

Answer: Split signals in ¹H NMR (e.g., δ 8.00/7.26 ppm for oxime intermediates) may arise from tautomerism or rotational isomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize conformers, and confirm assignments via ¹³C DEPT-135 .

Q. What pharmacological screening approaches are suitable for derivatives of this compound?

Answer: Derivatives (e.g., 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylic acid) are screened for GABA aminotransferase inhibition via enzyme-linked assays. Structure-activity relationships (SAR) are optimized by modifying the carboxylate and aminomethyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

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